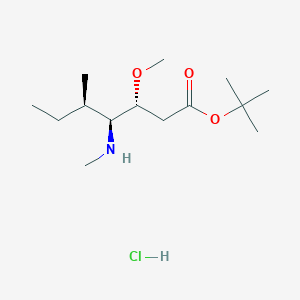![molecular formula C11H11FN2S B2652126 3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile CAS No. 1807940-43-7](/img/structure/B2652126.png)
3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile, also known as DABCYL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and medicinal chemistry. DABCYL is a fluorescent quencher that has been extensively used in the development of various assays for the detection of biomolecules, including nucleic acids and proteins.
Scientific Research Applications
Fluorescent Molecular Probes
This compound's derivatives exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting its application as an ultrasensitive fluorescent molecular probe for biological studies. The "push-pull" electron transfer system in these molecules results in significant fluorescence-environment dependence, making them useful for examining a variety of biological events and processes (Diwu et al., 1997).
Photophysical Characteristics
The spectral behavior and photophysical parameters of a similar fluorophore were studied, showing a red shift in emission spectrum with increasing solvent polarity. This indicates a significant dipole moment change upon excitation due to intramolecular charge transfer, making the dye applicable in organic photoemitting diodes and as a probe for micelle concentration determination (Pannipara et al., 2015).
Sensing Applications
A study reported the synthesis of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water, demonstrating the compound's potential in environmental monitoring and analytical chemistry. The sensor exhibits significant visual color change and fluorescence enhancement upon metal ion binding, highlighting its application in naked-eye detection and environmental monitoring (Das et al., 2012).
Nonlinear Optical Properties
Another derivative exhibited interesting nonlinear optical properties, with potential applications in optical devices. The compound demonstrated a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its use in optical limiting and other photonic applications (Rahulan et al., 2014).
Solvatochromism and AIE
Incorporating dimethylamino (donor) and fumaronitrile (acceptor) groups with biphenyl fluorogen led to a compound exhibiting solvatochromism and aggregation-induced emission (AIE) properties. This research suggests applications in sensing, bioimaging, and developing materials with responsive optical properties (Shen et al., 2012).
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-14(2)8-11(7-13)15-10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDABISDXYKEB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)
![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)


![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)


